2-Chloro-7-methyl-6-nitroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-chloro-7-methyl-6-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-4-8-7(2-3-10(11)12-8)5-9(6)13(14)15/h2-5H,1H3 |
InChI Key |
IIISQYIMSHQQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)Cl)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 7 Methyl 6 Nitroquinoline and Analogues
Established Cyclization Strategies for Quinoline (B57606) Core Construction
The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this important scaffold. These methods often involve the condensation and cyclization of anilines with various carbonyl-containing compounds.
Friedländer Condensation Approaches for Substituted Quinolines
The Friedländer synthesis is a versatile and direct method for producing poly-substituted quinolines. eurekaselect.com It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a ketone or aldehyde containing an α-methylene group. eurekaselect.comresearchgate.net This reaction can be catalyzed by acids, bases, or heat. researchgate.net The generally accepted mechanism proceeds through the initial formation of a Schiff base, followed by an internal aldol (B89426) condensation. thieme-connect.com
A variety of catalysts have been employed to promote the Friedländer synthesis, including both homogeneous and heterogeneous systems like Brönsted acids, Lewis acids, and ionic liquids. eurekaselect.com For instance, an organocatalyst supported on acidic alumina (B75360) (Al2O3) has been effectively used for the synthesis of substituted quinolines under microwave irradiation, offering advantages such as rapid reaction times and high yields. benthamdirect.com One-pot modifications of the Friedländer synthesis have also been developed, allowing for the sequential reaction of ortho-lithiated N-pivaloylanilines with DMF, followed by condensation with a reactive α-methylene compound. thieme-connect.com
Skraup and Doebner-Von Miller Synthesis Adaptations for Nitroquinolines and Methylquinolines
The Skraup synthesis is a classic method for preparing quinolines, typically involving the reaction of an aromatic amine, such as aniline (B41778), with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org This method can be adapted to produce substituted quinolines. For example, 7-methyl-8-nitroquinoline (B1293703) has been synthesized from m-toluidine (B57737) in a two-step process that utilizes the Skraup reaction as the initial step. iipseries.org
The Doebner-Von Miller reaction is a related synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.org This reaction is a common route to 2-substituted quinolines. nih.gov It typically involves reacting an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov For instance, 2-methyl quinoline derivatives can be synthesized by reacting aniline with crotonaldehyde. iipseries.org The reaction mechanism is complex and has been a subject of debate, with a proposed fragmentation-recombination mechanism based on isotope scrambling experiments. wikipedia.org
Table 1: Comparison of Skraup and Doebner-Von Miller Reactions
| Feature | Skraup Synthesis | Doebner-Von Miller Synthesis |
|---|---|---|
| Carbonyl Source | Glycerol (dehydrates to acrolein in situ) | α,β-Unsaturated aldehydes or ketones |
| Typical Product | Unsubstituted or substituted quinolines | 2- and/or 4-substituted quinolines |
| Reaction Conditions | Strong acid (e.g., H₂SO₄), oxidizing agent | Acid catalysis (Lewis or Brønsted acids) |
| Key Intermediate | Acrolein | Pre-formed α,β-unsaturated carbonyl |
Multicomponent Reactions (MCRs) for Quinoline Framework Assembly
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.org These reactions offer high atom economy and allow for the introduction of significant structural diversity. rsc.org
Several MCRs have been successfully applied to the synthesis of quinoline scaffolds, including the Povarov, Gewald, and Ugi reactions. rsc.org For example, a titanium-catalyzed three-component coupling of primary amines (including substituted anilines), and two other components can generate N-aryl-1,3-diimine tautomers, which then cyclize in the presence of acetic acid to form quinoline derivatives in a one-pot procedure. acs.org Another approach involves a niobium pentachloride (NbCl₅) promoted MCR for the synthesis of quinoline derivatives. researchgate.net Microwave-assisted MCRs have also been developed for the synthesis of fused quinoline systems, such as benzo[f]pyrrolo[1,2-a]quinolines, offering advantages like shorter reaction times and reduced environmental impact. lew.ro
Combes, Conrad-Limpach, and Pfitzinger Methodologies in Quinoline Synthesis
The Combes, Conrad-Limpach, and Pfitzinger reactions represent additional classical methods for quinoline synthesis, each with its own unique starting materials and resulting substitution patterns. organicreactions.orgjptcp.com
The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikiwand.comwikipedia.org The reaction proceeds through a Schiff base intermediate which then undergoes an acid-catalyzed ring closure. wikiwand.com This method is often used to prepare 2,4-substituted quinolines. wikipedia.org
The Pfitzinger reaction employs isatin (B1672199) or isatoic acid, which condenses with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. organicreactions.orgjptcp.com
Table 2: Overview of Combes, Conrad-Limpach, and Pfitzinger Reactions
| Reaction | Aniline Derivative | Carbonyl Component | Key Product Feature |
|---|---|---|---|
| Combes | Aniline | β-Diketone | 2,4-Disubstituted Quinoline |
| Conrad-Limpach | Aniline | β-Ketoester | 4-Hydroxyquinoline |
| Pfitzinger | Isatin/Isatoic Acid | Ketone/Aldehyde | Quinoline-4-carboxylic acid |
Targeted Introduction of Halogen and Nitro Functionalities
The synthesis of 2-chloro-7-methyl-6-nitroquinoline requires the specific introduction of a chlorine atom at the 2-position and a nitro group at the 6-position of the 7-methylquinoline (B44030) core. This necessitates regioselective halogenation and nitration strategies.
Regioselective Nitration Strategies for Quinoline Systems
The nitration of aromatic compounds is a fundamental transformation for introducing a nitro group. researchgate.net The position of nitration on the quinoline ring is influenced by the reaction conditions and the directing effects of existing substituents.
Direct nitration of quinoline itself typically occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. For the targeted synthesis of 6-nitroquinolines, specific strategies are required. One approach involves the nitration of quinoline derivatives where the desired position is activated.
Recent advancements have focused on developing highly regioselective nitration methods. For instance, a practical protocol for the meta-nitration of pyridines and quinolines has been developed using a dearomatization-rearomatization strategy. nih.govacs.orgacs.org This method utilizes tert-butyl nitrite (B80452) (TBN) as a radical nitro source. acs.org Another approach involves the regiospecific nitration of quinoline via its Reissert compound (1-benzoyl-2-cyano-1,2-dihydroquinoline). Treatment of the Reissert compound with acetyl nitrate (B79036) leads to nitration at the 3-position, demonstrating how modification of the quinoline system can direct nitration to otherwise inaccessible positions. elsevierpure.com For introducing a nitro group at a specific position like C6 in a 7-methylquinoline, the directing effect of the methyl group would favor nitration at the ortho (C8) and para (C6) positions. Careful control of reaction conditions would be necessary to achieve selectivity for the desired 6-nitro isomer.
Halogenation Techniques for 2-Chloroquinoline (B121035) Derivatives
The introduction of a chlorine atom at the C2 position of the quinoline ring is a key transformation, as 2-chloroquinolines serve as versatile intermediates for further functionalization. acs.orgrsc.org The chlorine atom can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse range of quinoline derivatives. acs.org
A common and traditional method for synthesizing 2-chloroquinolines involves the chlorination of the corresponding 2(1H)-quinolinones. acs.org This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃), often in excess and under reflux conditions. acs.orgchemicalbook.com While effective, this method can be hazardous and presents challenges in removing residual phosphorus oxychloride. acs.org
More contemporary approaches aim to circumvent these issues. One novel method involves the reaction of 2-vinylanilines with diphosgene in acetonitrile. acs.orgresearchgate.net This process proceeds through a reactive imidoyl intermediate, leading directly to the formation of 2-chloroquinolines and avoiding the separate synthesis and chlorination of a 2(1H)-quinolinone. acs.orgresearchgate.net The reaction is believed to occur in three steps: the generation of a phenyl isocyanate, subsequent quinoline ring formation, and finally, chlorination at the C2 position. acs.org
Another approach utilizes trichloroisocyanuric acid in the presence of triphenylphosphine (B44618) to convert 2(1H)-quinolinones to 2-chloroquinolines. chemicalbook.com This method provides a good yield and an alternative to phosphorus-based reagents. chemicalbook.com The reaction is typically performed in the absence of a solvent at elevated temperatures. chemicalbook.com
Furthermore, regioselective halogenation of the quinoline core at other positions, such as C5, has been achieved using metal-free conditions. rsc.org For instance, 8-substituted quinoline derivatives can be halogenated at the C5 position with high regioselectivity using trihaloisocyanuric acid as the halogen source. rsc.org This highlights the development of methods for precise functionalization of the quinoline ring system.
Sequential Functionalization Approaches to this compound Scaffolds
The synthesis of a specifically substituted compound like this compound requires a carefully planned sequence of reactions to introduce the desired functional groups at the correct positions. This process is known as sequential functionalization. researchgate.netfrontiersin.org The order of reactions is critical to ensure the desired regioselectivity and to avoid unwanted side reactions.
A plausible synthetic route to this compound would likely start with a substituted aniline precursor. For instance, the synthesis could begin with the construction of the 7-methylquinoline core. This can be achieved through classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, starting from an appropriately substituted aniline (e.g., 3-methylaniline). researchgate.netnih.gov
Once the 7-methylquinoline scaffold is in place, the next step would typically be nitration to introduce the nitro group. The nitration of quinolines is an electrophilic substitution reaction, and the position of nitration is directed by the existing substituents and the reaction conditions (e.g., using a mixture of nitric acid and sulfuric acid). nih.govgoogle.com The methyl group at C7 would influence the position of the incoming nitro group.
Following nitration to obtain 7-methyl-6-nitroquinoline (B3250074) (or another nitro isomer that can be separated), the subsequent step would be the formation of the 2-hydroxyquinoline (B72897) (2-quinolinone) tautomer. This can often be achieved through specific synthetic routes or by oxidation of the quinoline N-oxide.
The final key step is the chlorination of the 2-hydroxy group to yield the target compound, this compound. As discussed in the previous section, this is commonly accomplished using reagents like phosphorus oxychloride. acs.orgchemicalbook.com
The use of quinoline N-oxides is another powerful strategy in sequential functionalization. The N-oxide group can act as a directing group, facilitating regioselective C-H functionalization at positions like C2 and C8. nih.govresearchgate.netacs.org After the desired functionalization, the N-oxide can be removed, providing access to a variety of substituted quinolines.
Catalysis in the Synthesis of this compound Precursors
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules like the precursors of this compound. Both metal-based and metal-free catalytic systems have been extensively developed for quinoline synthesis.
Transition-Metal-Catalyzed Annulation and Cyclization Reactions
Transition-metal catalysis has become a dominant strategy for the synthesis of substituted quinolines due to its high efficiency and functional group tolerance. ias.ac.inresearchgate.net Metals such as palladium (Pd), copper (Cu), rhodium (Rh), and iridium (Ir) are frequently employed to construct the quinoline scaffold from readily available starting materials. researchgate.netacs.orgacs.org
These catalytic systems facilitate a variety of reactions, including:
Cross-coupling reactions: Palladium catalysts are widely used in reactions like the Suzuki-Miyaura coupling to form C-C bonds, which can be a key step in building the quinoline ring or in its subsequent functionalization. numberanalytics.com
C-H activation/functionalization: This atom-economical approach allows for the direct formation of C-C or C-N bonds on the quinoline core, avoiding the need for pre-functionalized substrates. nih.govacs.orgacs.orgnih.gov For example, palladium-catalyzed C-H arylation can introduce aryl groups at the C2 position. nih.gov Rhodium catalysts have also been used for the C2-arylation of quinolines. nih.gov
Domino and cascade reactions: Transition-metal catalysts can initiate a sequence of reactions, allowing for the rapid construction of complex quinoline structures in a single pot. ias.ac.in For instance, a palladium-catalyzed Sonogashira coupling followed by cyclization has been used to synthesize quinoline motifs. ias.ac.in
Cyclization reactions: Copper-catalyzed one-pot syntheses of substituted quinolines from anilines and aldehydes have been developed, proceeding via C-H functionalization and C-N/C-C bond formation. ias.ac.in
These catalyzed reactions often occur under milder conditions and with higher yields compared to traditional methods. researchgate.net
Nanocatalyst-Enabled Synthesis of Substituted Quinolines
In recent years, nanocatalysts have emerged as highly effective and sustainable alternatives for quinoline synthesis. acs.orgnih.govacs.org Their high surface-area-to-volume ratio, porosity, and stability contribute to their enhanced catalytic activity. nih.gov A significant advantage of nanocatalysts is their heterogeneity, which allows for easy separation from the reaction mixture and recyclability, aligning with green chemistry principles. numberanalytics.comresearchgate.net
Various types of nanocatalysts have been employed in quinoline synthesis, including:
Metal-based nanoparticles: Nanoparticles of copper, iron, zinc, nickel, gold, and silver have been utilized. nih.govacs.org For example, copper-based nanocatalysts (Cu, CuO, Cu₂O) have shown great promise. nih.gov Silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been used to enhance the yield of the Doebner-Miller synthesis of 2-methyl-6-nitroquinoline (B57331), doubling the yield compared to the uncatalyzed reaction. nih.gov
Metal-organic frameworks (MOFs): These materials, such as IRMOF-3/PSTA/Cu, have been used as nanocatalysts for the one-pot multicomponent synthesis of quinoline derivatives in excellent yields. nih.gov
Supported nanocatalysts: Nanoparticles supported on materials like clinoptilolite (e.g., Nano KF/Clinoptilolite) have been used as heterogeneous base catalysts for quinoline synthesis in water. researchgate.net
Nanocatalysts have been successfully applied in classical quinoline syntheses like the Friedländer reaction, often leading to higher yields and shorter reaction times. nih.gov
Metal-Free and Organocatalytic Approaches in Quinoline Formation
While transition-metal catalysis is powerful, concerns about cost and metal contamination in final products have driven the development of metal-free and organocatalytic synthetic methods. dntb.gov.uarsc.orgnih.gov These approaches offer more environmentally friendly and cost-effective alternatives. mdpi.com
Examples of metal-free and organocatalytic strategies include:
Brønsted and Lewis acid catalysis: Simple acids like p-toluenesulfonic acid can effectively catalyze the Friedländer quinoline synthesis. mdpi.com Formic acid has also been highlighted as a versatile and green catalyst for the direct synthesis of quinolines from anilines and carbonyl compounds. ijpsjournal.com
Iodine-catalyzed reactions: Molecular iodine, a mild Lewis acid, can catalyze various synthetic transformations leading to quinolines. mdpi.com
Organocatalysis: Small organic molecules can act as catalysts. For instance, 4,6-dihydoxysalicylic acid has been used as an organocatalyst for the oxidative condensation to form quinazoline (B50416) derivatives, a related heterocyclic system. mdpi.com
Modifications to classical syntheses: Metal-free variations of classical methods like the Skraup synthesis have been developed using microwave irradiation or ionic liquids to improve efficiency and reduce harsh conditions. dntb.gov.uanih.govmdpi.com
These metal-free methods are crucial for synthesizing "druggable" quinolines where metal contamination is a significant concern. rsc.org
Green Chemistry Principles Applied to Quinoline Synthesis
The synthesis of quinolines has traditionally involved harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govijpsjournal.comresearchgate.net Consequently, there is a strong and growing emphasis on applying the principles of green chemistry to make quinoline production more sustainable and environmentally benign. nih.govijpsjournal.comresearchgate.net
Key green chemistry approaches in quinoline synthesis include:
Use of green solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a primary focus. researchgate.netresearchgate.net Water has been used as a solvent for the synthesis of quinoline derivatives catalyzed by nano KF/clinoptilolite. researchgate.net
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. numberanalytics.comresearchgate.net Microwave irradiation is often employed in solvent-free conditions. mdpi.com
Energy-efficient methods: Techniques like microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govijpsjournal.comresearchgate.net Microwave-assisted heating has been shown to improve the efficiency of quinoline synthesis. frontiersin.org
Use of recyclable catalysts: As discussed previously, heterogeneous nanocatalysts are a prime example of recyclable catalysts that reduce waste and cost. numberanalytics.comresearchgate.net
Atom economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product is a core principle. ijpsjournal.com One-pot, multicomponent reactions are particularly effective in this regard. nih.gov
Use of renewable resources and less hazardous chemicals: Employing catalysts like formic acid, which is renewable and biodegradable, aligns with green chemistry goals. ijpsjournal.com
These green methodologies not only reduce the environmental impact of quinoline synthesis but also often lead to increased efficiency and economic viability. ijpsjournal.comresearchgate.net
Interactive Data Table: Catalysts in Quinoline Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference(s) |
| Transition Metal | Palladium (Pd) complexes | Cross-coupling, C-H activation | High efficiency, broad substrate scope | ias.ac.in, numberanalytics.com |
| Transition Metal | Copper (Cu) complexes | Cyclization, C-H functionalization | Economical, versatile | ias.ac.in |
| Nanocatalyst | Fe₃O₄@SiO₂ | Doebner-Miller Synthesis | Recyclable, high yield, mild conditions | nih.gov |
| Nanocatalyst | Nano KF/Clinoptilolite | Condensation | Heterogeneous, green solvent (water) | researchgate.net |
| Organocatalyst | p-Toluenesulfonic acid | Friedländer Synthesis | Metal-free, simple | mdpi.com |
| Organocatalyst | Formic Acid | Direct quinoline synthesis | Green, biodegradable, renewable | ijpsjournal.com |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. benthamdirect.com By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. benthamdirect.combeilstein-journals.org This technology has been successfully applied to the synthesis of a wide array of quinoline derivatives. benthamdirect.combenthamdirect.com
The Vilsmeier-Haack reaction, a classic method for forming 2-chloro-quinoline-3-carboxaldehydes from acetanilides, has been adapted for microwave conditions. This adaptation allows for the synthesis of these important quinoline precursors in a matter of minutes, a significant improvement over the hours or even days required for traditional heating. researchgate.net For instance, the reaction of various acetanilides with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) under microwave irradiation provides the corresponding 2-chloro-quinoline-3-carboxaldehydes in high yields. researchgate.net Similarly, multicomponent reactions to produce complex quinoline-fused heterocycles, such as quinoline-fused 1,4-benzodiazepines, have demonstrated excellent yields (92–97%) and significantly shorter reaction times when performed in a microwave reactor compared to conventional methods. nih.gov
| Quinoline Analogue/Derivative | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Chloro-quinoline-3-carboxaldehydes | Acetanilides, Vilsmeier-Haack reagent | Microwave irradiation | A few minutes | High | researchgate.net |
| Quinoline-fused 1,4-benzodiazepines | 3-Bromomethyl-2-chloro-quinolines, 1,2-phenylenediamine | Microwave irradiation, 80 °C | Not specified | 92-97 | nih.gov |
| Polysubstituted Quinolines | 2-Aminobenzophenone (B122507), Dicarbonyl compounds | Nafion NR50, Ethanol, Microwave, 200 °C | 60 min | 43-95 | nih.gov |
| Quinoline-4-carboxylic derivatives | Aromatic aldehydes, Substituted anilines, Pyruvic acid | p-TSA, Ethanol, Microwave, 80 °C | 3 min | 50-80 | nih.gov |
| Benzo[f]pyrrolo[1,2-a]quinoline derivatives | Benzo[f]quinoline, 2-bromo-acetophenones, Electron-deficient alkynes | Microwave irradiation, 120 °C | 120 min | Good | lew.ro |
Solvent-Free and Aqueous Medium Reactions
The development of solvent-free and aqueous medium reactions represents a significant step towards greener and more sustainable chemical synthesis. These methods reduce or eliminate the use of volatile and often toxic organic solvents, which are major contributors to chemical waste. researchgate.netrsc.org
Solvent-free synthesis of quinoline derivatives has been achieved using various catalytic systems. One approach employs caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone with ketones under thermal conditions. This method is noted for its good yields, simple methodology, and short reaction times. researchgate.net Another effective solvent-free method utilizes Hβ zeolite as a recyclable, heterogeneous catalyst for the cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines. rsc.org This system has been shown to be scalable and the catalyst can be reused multiple times without significant loss of activity. rsc.org Furthermore, Brønsted acids have been used to catalyze the cyclization of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions, using oxygen as the oxidant, to afford a variety of quinoline derivatives in satisfactory to excellent yields. rsc.orgfao.org
Reactions in aqueous media are also highly desirable from an environmental perspective. While less common for traditional quinoline syntheses, which often require harsh conditions, certain variations have been developed. For example, quinoline synthesis has been performed in water at elevated temperatures, providing consistent yields. nih.gov These solvent-free and aqueous-based methods offer a compelling green alternative for the synthesis of quinoline scaffolds.
| Synthesis Type | Reactants | Catalyst/Conditions | Key Features | Reference |
| Solvent-Free | 2-Aminoacetophenone/2-Aminobenzophenone, Ketones | Caesium iodide, Thermal | Good yields, clean reaction, short reaction times | researchgate.net |
| Solvent-Free | Ketones, 2-Aminobenzophenones | Hβ zeolite | Heterogeneous catalyst, scalable, reusable catalyst | rsc.org |
| Solvent-Free | N-Alkyl anilines, Alkynes/Alkenes | Brønsted acid, O₂ (oxidant) | Metal-free, tolerates various functional groups | rsc.orgfao.org |
| Aqueous Medium | Not specified | Elevated temperature | Environmentally benign solvent | nih.gov |
Photocatalytic and Biocatalytic Strategies for Quinoline Derivatives
Photocatalytic and biocatalytic strategies are at the forefront of modern synthetic chemistry, offering highly selective and sustainable routes to complex molecules under mild conditions. mdpi.comnih.gov
Photocatalysis utilizes visible light to drive chemical reactions, often employing a photosensitizer to facilitate electron transfer processes. mdpi.com This approach has been applied to the synthesis of quinolines from precursors like 2-vinylarylimines. For instance, using 9,10-phenanthrenequinone as a photosensitizer, polysubstituted quinolines can be formed via a process involving radical anions and hydrogen-atom transfer. mdpi.com In some cases, photocatalyst-free methods have been developed, using blue light to promote the conversion of α,β-unsaturated ketones into 2-aryl/alkyl quinolines. mdpi.com These light-induced methods provide access to quinoline derivatives under ambient temperature and pressure, often with high efficiency. rsc.org
Biocatalysis harnesses the power of enzymes to perform chemical transformations with exceptional specificity. nih.govresearchgate.net For the synthesis of quinoline derivatives, enzymes like monoamine oxidase (MAO-N) have been used to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding quinoline products. nih.govresearchgate.net This enzymatic approach operates under mild, aqueous conditions and can produce quinolines with substitution patterns that are difficult to achieve through traditional chemistry. nih.govresearchgate.net Another biocatalytic strategy involves horseradish peroxidase (HRP) to catalyze the annulation and aromatization of N-cyclopropyl-N-alkylanilines to form 2-quinolone compounds. nih.govresearchgate.net These enzymatic methods are a testament to the potential of biotechnology in developing sustainable synthetic pathways. nih.gov
| Strategy | Precursor(s) | Catalyst/Sensitizer | Key Features | Reference |
| Photocatalysis | 2-Vinylarylimines | 9,10-Phenanthrenequinone | Visible light-induced, radical-mediated | mdpi.com |
| Photocatalysis | α,β-Unsaturated ketones | None (Blue light) | Photocatalyst-free, good yields | mdpi.com |
| Biocatalysis | 1,2,3,4-Tetrahydroquinolines (THQs) | Monoamine Oxidase (MAO-N) | Oxidative aromatization, mild aqueous conditions | nih.govresearchgate.net |
| Biocatalysis | N-Cyclopropyl-N-alkylanilines | Horseradish Peroxidase (HRP) | Annulation/aromatization to 2-quinolones | nih.govresearchgate.net |
Mechanistic Studies of Chemical Reactivity and Transformations of 2 Chloro 7 Methyl 6 Nitroquinoline
Reactivity Profiles of the Nitro Group in the Quinoline (B57606) System
The nitro group profoundly influences the chemical reactivity of the quinoline ring system. Its strong electron-withdrawing nature activates the molecule towards certain reactions while deactivating it towards others.
Nucleophilic Aromatic Substitution of Hydrogen (VNS) Involving Nitroquinolines
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion bearing a leaving group at the nucleophilic center. wikipedia.org In nitro-substituted quinolines, the nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the formation of a σ-adduct intermediate. nih.gov This intermediate then undergoes a base-induced elimination of a leaving group from the nucleophile to restore aromaticity. organic-chemistry.org
The regioselectivity of VNS reactions in nitroquinolines is highly dependent on the position of the nitro group. Generally, substitution occurs at the positions ortho or para to the nitro group. kuleuven.be For instance, 6-nitroquinoline (B147349) reacts with chloromethyl phenyl sulfone primarily at the 5-position ("ortho" to the nitro group). kuleuven.be The presence of other substituents on the quinoline ring can also influence the outcome of the VNS reaction. For example, the presence of a methyl group at the C2 position in some nitroquinoline derivatives can lead to competing reactions, such as deprotonation of the methyl group by the base. nih.gov It has been observed that VNS reactions often proceed faster than the conventional nucleophilic aromatic substitution of a halogen (SNAr) located in an equally activated position. kuleuven.be
| Nitroquinoline Isomer | Major Substitution Position(s) | Reference |
|---|---|---|
| 3-Nitroquinoline | 4-position | cdnsciencepub.com |
| 5-Nitroquinoline | 6- and 8-positions | cdnsciencepub.com |
| 6-Nitroquinoline | 5-position | kuleuven.becdnsciencepub.com |
| 7-Nitroquinoline | 8-position | kuleuven.becdnsciencepub.com |
| 8-Nitroquinoline | 7-position (predominantly para) | kuleuven.becdnsciencepub.com |
Selective Reduction Pathways of the Nitro Group to Amino or Hydroxylamine (B1172632) Species
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to valuable amino and hydroxylamine derivatives. niscpr.res.in Various reagents and conditions have been developed for the selective reduction of nitroarenes, even in the presence of other reducible functional groups. niscpr.res.incommonorganicchemistry.com
For nitroquinolines, selective reduction of the nitro group to an amino group can be achieved using systems like hydrazine (B178648) hydrate (B1144303) in the presence of a metal catalyst such as zinc or magnesium powder. niscpr.res.in This method has been shown to be effective for the reduction of aromatic nitro compounds containing other substituents like halogens and methyl groups without affecting them. niscpr.res.in Another approach involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com However, care must be taken as Pd/C can also catalyze the reduction of other functional groups. commonorganicchemistry.com For instances where other reducible groups are present, milder reducing agents like iron or zinc powder in acidic media (e.g., acetic acid) or tin(II) chloride can be employed. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) is another reagent that can selectively reduce aromatic nitro groups, sometimes allowing for the reduction of one nitro group in the presence of others. commonorganicchemistry.com
The formation of hydroxylamine species from nitroarenes can occur as an intermediate step in the reduction to amines. nih.gov In some cases, the reaction can be stopped at the hydroxylamine stage. For example, the reaction of some nitroquinolines with aryl Grignard reagents can lead to the formation of hydroxylamine species, which can then be further transformed. nih.gov
Electronic Influence of the Nitro Group on Quinoline Reactivity
The nitro group is a powerful electron-withdrawing group, significantly impacting the electronic properties and reactivity of the quinoline nucleus. nih.govmdpi.com This influence is exerted through both inductive and resonance effects. nih.gov The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. stackexchange.com In the case of quinoline, electrophilic attack under acidic conditions occurs on the protonated quinolinium ion, making the heterocyclic ring highly electron-deficient and directing substitution to the carbocyclic ring, primarily at the 5- and 8-positions. stackexchange.comtutorsglobe.comquora.com
Conversely, the nitro group activates the quinoline ring towards nucleophilic attack. nih.govtutorsglobe.com The positions ortho and para to the nitro group become particularly electron-deficient and thus susceptible to attack by nucleophiles. nih.gov This activation is crucial for reactions like VNS and SNAr. The electron density shift towards the nitro moiety increases the electrophilicity of the carbon atoms in the ring. mdpi.com Quantum chemical calculations have shown that the presence of a nitro group significantly alters the electron distribution and donor-acceptor characteristics of the molecule. mdpi.com This electronic perturbation is fundamental to understanding the reactivity patterns of nitro-substituted quinolines.
Reactivity of the Chlorine Substituent at the C-2 Position
The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen.
Nucleophilic Displacement Reactions of 2-Chloroquinolines
2-Chloroquinolines readily undergo nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom is displaced by a variety of nucleophiles. nih.govrsc.org The C-2 position is particularly activated towards nucleophilic attack. youtube.com These reactions are a cornerstone for the synthesis of a wide range of substituted quinolines. rsc.org For example, 2-chloroquinolines react with amines to produce 2-aminoquinoline (B145021) derivatives, a common structural motif in medicinal chemistry. plos.orgresearchgate.netnih.gov Similarly, reaction with alkoxides yields 2-alkoxyquinolines. nih.gov
The reactivity of 2-chloroquinolines in SNAr reactions can be influenced by the reaction conditions, including the nature of the nucleophile, solvent, and the presence of catalysts. researchgate.net While 2-chloroquinoline (B121035) shows higher reactivity towards methoxide (B1231860) ions compared to 4-chloroquinoline, it exhibits less of a tendency for acid catalysis when reacting with amines. researchgate.net The presence of other substituents on the quinoline ring can also modulate the reactivity of the C-2 chlorine atom.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki) on Chlorinated Quinoline Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize haloaromatics, including 2-chloroquinolines. mdpi.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a prominent example. researchgate.net 2-Chloroquinolines can serve as effective coupling partners in Suzuki reactions to introduce aryl or heteroaryl substituents at the C-2 position. researchgate.netresearchgate.net
Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes and the Heck reaction with alkenes, are also applicable to 2-chloroquinolines. libretexts.orgresearchgate.net The Sonogashira reaction provides a direct route to 2-alkynylquinolines, which are versatile synthetic intermediates. libretexts.orgmdpi.com The choice of palladium catalyst, ligands, base, and reaction conditions is crucial for the success and efficiency of these cross-coupling reactions. researchgate.netlibretexts.org While 2-chloroquinolines are generally reactive substrates, in some cases, the corresponding bromo or iodo derivatives may be more reactive. However, the lower cost and greater availability of chloroarenes make the development of efficient coupling methods for these substrates an important area of research. acs.org
| Reaction Type | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | 2-Arylquinolines | researchgate.netresearchgate.net |
| Sonogashira | Terminal alkynes | 2-Alkynylquinolines | libretexts.orgresearchgate.net |
| Heck | Alkenes | 2-Alkenylquinolines | libretexts.org |
| Buchwald-Hartwig Amination | Amines | 2-Aminoquinolines | acs.org |
Influence of Chlorine Substitution on Quinoline Moiety Reactivity
The chlorine atom at the C-2 position of the quinoline ring significantly influences the molecule's reactivity, primarily by activating this position for nucleophilic substitution. researchgate.net The C-2 and C-4 positions of the quinoline ring are electron-deficient, a consequence of the nitrogen atom's electron-withdrawing nature. quora.com This makes them susceptible to attack by nucleophiles.
The presence of a chlorine atom, a good leaving group, at the C-2 position renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net Studies on analogous 2-chloroquinolines have shown that they readily react with various nucleophiles, such as amines, alkoxides, and triazoles, to displace the chloride ion. researchgate.netmdpi.com The reactivity of 2-chloroquinoline towards methoxide ions is notably higher than that of 4-chloroquinoline. researchgate.net This enhanced reactivity at the C-2 position is a key feature in the synthetic utility of 2-chloroquinolines, allowing for the introduction of a wide array of functional groups. rsc.orgmdpi.comnih.gov
The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C-2 carbon, forming a tetrahedral intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring.
Reactivity of the Methyl Group at the C-7 Position
The methyl group at the C-7 position, being an alkyl substituent on the aromatic ring, offers a site for various functionalization reactions. While less reactive than the activated C-2 position, the C-7 methyl group can undergo transformations typical of benzylic positions. youtube.com These reactions often require specific catalysts or reaction conditions to achieve selectivity.
One common approach to functionalizing methyl groups on quinoline rings is through metal-catalyzed C(sp³)–H activation. researchgate.net For instance, ruthenium complexes have been successfully employed in the amidation of 8-methylquinolines, demonstrating the feasibility of directly converting a C-H bond of the methyl group into a C-N bond. researchgate.net Similar strategies could potentially be applied to the C-7 methyl group of 2-Chloro-7-methyl-6-nitroquinoline.
The methyl group at C-7 can be a handle for more extensive derivatization. Oxidation of the methyl group to a carboxylic acid is a common transformation, although the choice of oxidant is critical to avoid degradation of the quinoline ring. youtube.com Once converted to a carboxylic acid, a plethora of standard organic transformations can be employed to create a diverse range of derivatives.
Another strategy involves condensation reactions. The methyl group can be halogenated under radical conditions to form a halomethyl derivative, which can then participate in nucleophilic substitution reactions. Alternatively, the methyl group can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. These side-chain transformations are instrumental in building more complex molecular architectures based on the quinoline scaffold. researchgate.net
Interplay of Multiple Substituents on Reaction Pathways and Regioselectivity
The reactivity of this compound is a cumulative function of the individual directing effects of the chloro, methyl, and nitro groups. The interplay of their electronic and steric properties governs the outcome of chemical reactions, particularly in terms of which positions on the quinoline ring are most susceptible to attack.
The electronic landscape of the quinoline ring in this compound is significantly polarized. The nitro group at C-6 is a powerful electron-withdrawing group, deactivating the benzene (B151609) portion of the quinoline ring towards electrophilic attack and activating it for nucleophilic attack. numberanalytics.comyoutube.com The chlorine at C-2 is also an electron-withdrawing group via induction, further deactivating the pyridine (B92270) ring for electrophilic substitution but activating the C-2 position for nucleophilic substitution. researchgate.net Conversely, the methyl group at C-7 is a weak electron-donating group, which slightly activates the benzene ring for electrophilic substitution. numberanalytics.comresearchgate.net
Steric hindrance can also play a significant role in determining reaction outcomes. rsc.org For example, in electrophilic substitutions, attack at the C-5 position might be sterically hindered by the adjacent nitro group at C-6 and the methyl group at C-7. Similarly, the accessibility of the C-2 position for nucleophilic attack could be influenced by the size of the incoming nucleophile.
The following table summarizes the electronic effects of the substituents:
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| -Cl | C-2 | -I > +M (Inductively withdrawing, weakly mesomerically donating) | Deactivates ring for EAS, activates C-2 for NAS |
| -NO₂ | C-6 | -I, -M (Strongly withdrawing) | Strongly deactivates ring for EAS, activates for NAS |
| -CH₃ | C-7 | +I (Weakly donating) | Weakly activates ring for EAS |
EAS: Electrophilic Aromatic Substitution; NAS: Nucleophilic Aromatic Substitution
For nucleophilic aromatic substitution (NAS) , the situation is reversed. The electron-deficient nature of the pyridine ring, enhanced by the chloro and nitro substituents, makes it the primary site for nucleophilic attack. researchgate.net As discussed, the C-2 position is highly activated for nucleophilic substitution due to the presence of the chlorine leaving group. researchgate.net The nitro group at C-6 will also activate the benzene ring for nucleophilic attack, particularly at the positions ortho and para to it (C-5 and C-7). However, the displacement of a hydride ion is generally less favorable than the displacement of a chloride ion, making the C-2 position the most probable site for nucleophilic substitution.
Elucidation of Reaction Mechanisms for this compound Formation and Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of this compound. This would typically involve a combination of computational modeling and experimental verification to map out the energy landscapes of the reactions and to identify key transient species.
Transition State Analysis in Quinoline Chemistry
Transition state theory is a fundamental concept in chemical kinetics, providing a framework for understanding reaction rates by examining the high-energy transition state that separates reactants from products. In the context of quinoline chemistry, computational methods such as Density Functional Theory (DFT) are often employed to model these transient structures. These calculations can provide valuable data on the activation energies and geometries of transition states, offering insights into the feasibility and preferred pathways of a reaction.
For the formation of this compound, transition state analysis would be essential to understand the electrophilic attack of the nitronium ion (NO₂⁺) and the subsequent chlorination steps. The positions of these substitutions are directed by the electronic influence of the existing substituents on the quinoline ring. However, specific computational data for the transition states involved in the nitration and chlorination of 7-methylquinoline (B44030) to form the target compound are not documented in the reviewed literature.
Table 1: Hypothetical Transition State Analysis Data for the Nitration of 7-Methylquinoline
| Reaction Step | Reactants | Proposed Transition State Structure | Calculated Activation Energy (kJ/mol) | Source |
| Nitration at C6 | 7-Methylquinoline + NO₂⁺ | [Hypothetical Structure] | Data Not Available | N/A |
| Nitration at C8 | 7-Methylquinoline + NO₂⁺ | [Hypothetical Structure] | Data Not Available | N/A |
This table is for illustrative purposes only. Specific data is not available in the reviewed literature.
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed during a chemical reaction and are subsequently consumed to form the products. Their identification and characterization are key to confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) and trapping experiments are often used to detect and study these short-lived molecules.
For the synthesis of this compound, the characterization of the Wheland intermediates formed during nitration and the intermediates involved in the chlorination step would be critical. However, no experimental studies providing spectroscopic or other direct evidence for these specific intermediates have been found in the public domain.
Table 2: Potential Reaction Intermediates in the Synthesis of this compound
| Reaction | Proposed Intermediate | Method of Characterization | Spectroscopic Data | Source |
| Nitration of 7-methylquinoline | 6-Nitro-7-methylquinolinium ion (Wheland intermediate) | Not Available | Not Available | N/A |
| Chlorination of 7-methyl-6-nitroquinoline (B3250074) | Chloro-substituted Wheland intermediate | Not Available | Not Available | N/A |
This table is for illustrative purposes only. Specific data is not available in the reviewed literature.
Derivatization and Advanced Functionalization of 2 Chloro 7 Methyl 6 Nitroquinoline Scaffolds
Synthesis of Novel Fused Heterocyclic Systems Containing the Quinoline (B57606) Core
The construction of fused heterocyclic systems from the 2-Chloro-7-methyl-6-nitroquinoline core leverages the reactivity of its chloro and nitro substituents. The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, making it an ideal handle for annulation reactions.
One common strategy involves the reaction of 2-chloroquinolines with bifunctional nucleophiles. For instance, reacting 2-chloroquinoline (B121035) derivatives with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazinylquinolines. These intermediates are pivotal for building fused systems such as pyrazolo[3,4-b]quinolines. nih.gov Similarly, reaction with sodium azide (B81097) can yield tetrazolo[1,5-a]quinoline (B14009986) derivatives through a process of nucleophilic substitution followed by intramolecular cyclization. rsc.org
Another powerful approach is the construction of fused rings using the aldehyde group, which can be introduced at the 3-position of similar 2-chloroquinoline scaffolds via Vilsmeier-Haack reaction. rsc.org This aldehyde can then undergo condensation with various reagents. For example, reaction with formamide (B127407) and formic acid can yield pyrrolo[3,4-b]quinolin-3-ones. nih.gov Furthermore, condensation with thioglycolic acid and anilines can produce thiazolidinone rings fused or appended to the quinoline core. nih.gov
While direct examples using this compound are not extensively documented, the principles established with analogous 2-chloroquinoline-3-carbaldehydes are broadly applicable. The general pathway involves an initial nucleophilic displacement of the chloride, followed by a cyclization step that engages another part of the quinoline or a substituent. For example, treatment with 2-aminophenol (B121084) could lead to the formation of benzoxazepino[7,6-b]quinoline systems. rsc.org The nitro group on the this compound scaffold can also be utilized. After reduction to an amine, it can participate in cyclization reactions to form additional fused rings.
Table 1: Examples of Fused Heterocyclic Systems from Quinoline Precursors
| Precursor Type | Reagent(s) | Fused System Formed | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Cycloaddition | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Sodium Azide | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Nucleophilic Substitution / Cyclization | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Condensation / Cyclization | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Anilines, 2-Mercaptoacetic acid | Quinolinyl-thiazolidinones | Multicomponent Condensation / Cyclization | nih.gov |
Incorporation of this compound into Complex Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org The functional group array of this compound makes it a potentially valuable substrate for various MCRs.
The chloro group at the 2-position can be substituted by nucleophiles generated in situ during an MCR. More significantly, the nitro group can be reduced to a primary amine (2-chloro-7-methylquinolin-6-amine). This resulting aminoquinoline is a prime candidate for classic MCRs such as the Ugi and Biginelli reactions.
Ugi Four-Component Reaction (Ugi-4CR): The derived 2-chloro-7-methylquinolin-6-amine could serve as the amine component in an Ugi reaction, combined with a ketone or aldehyde, an isocyanide, and a carboxylic acid. This would allow for the rapid assembly of complex α-acylamino-carboxamide structures appended to the quinoline core, creating a diverse library of polyfunctionalized molecules from a single scaffold.
Biginelli Reaction: While a classic Biginelli reaction involves an aryl aldehyde, urea, and a β-ketoester, variations exist where the amino functionality can be incorporated. The aminoquinoline derived from the parent compound could potentially be used in Biginelli-like reactions to construct dihydropyrimidinone-fused quinoline systems.
Furthermore, the 2-chloroquinoline-3-carbaldehyde scaffold, a close analogue, is known to participate in MCRs. For example, it reacts with anilines and 2-mercaptoacetic acid in a solvent-free, three-component reaction to yield quinolinyl-thiazolidinones. nih.gov Another documented MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which can be used to synthesize fused imidazo[1,2-a]pyridines, demonstrating the versatility of such scaffolds in complex transformations. rsc.org These examples strongly suggest the potential of this compound and its derivatives as key components in the combinatorial synthesis of complex heterocyclic structures.
Strategic Synthesis of Polyfunctionalized Quinoline Analogues
The strategic synthesis of polyfunctionalized quinoline analogues from this compound involves the selective manipulation of its reactive sites. The diverse electronic nature of the substituents allows for a high degree of control over which position reacts under specific conditions.
Reactions at the 2-Position (Chloro Group): The C2-chloro atom is readily displaced by a variety of nucleophiles. This is a fundamental transformation for introducing functional diversity. researchgate.netmdpi.com
N-Nucleophiles: Reaction with amines (e.g., piperidine, morpholine) or triazoles can yield 2-amino or 2-triazolyl substituted quinolines. nih.govresearchgate.net
O-Nucleophiles: Hydrolysis, often under acidic or microwave conditions, can convert the 2-chloro group to a hydroxyl group, forming the corresponding quinolin-2-one. rsc.orgmdpi.com
S-Nucleophiles: Thiols can displace the chloride to form 2-thioether derivatives. mdpi.com
Reactions at the 6-Position (Nitro Group): The nitro group is a versatile functional group that primarily undergoes reduction.
Reduction to Amine: The nitro group can be selectively reduced to an amine using various reagents, such as stannous chloride (SnCl₂). nih.gov This resulting 6-aminoquinoline (B144246) is a key intermediate for further functionalization, including diazotization followed by Sandmeyer reactions to introduce a range of other substituents (e.g., -OH, -CN, halogens), or acylation to form amides.
Sequential and Domino Reactions: The true potential of this scaffold is realized through sequential or domino reaction sequences that modify multiple positions. For example, a synthetic route could begin with the reduction of the nitro group. The resulting amine could then be acylated. Subsequently, the chloro group at the 2-position could be displaced by a different nucleophile, leading to a highly functionalized quinoline with distinct groups at the 2, 6, and 7 positions. Another strategy involves a domino nitro reduction-Friedländer heterocyclization, which could be adapted for this system. acs.org
These strategic modifications allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in drug discovery and materials science. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Chloro 7 Methyl 6 Nitroquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D-NMR techniques)
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Chloro-7-methyl-6-nitroquinoline in solution. Analysis of ¹H, ¹³C, and various 2D-NMR spectra allows for the assignment of every proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) core and the methyl group protons. Based on data from analogous compounds like 2-methyl-6-nitroquinoline (B57331) nih.gov and 7-chloro-2-methylquinoline (B49615) chemicalbook.comnih.gov, the aromatic protons are anticipated to appear in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing nitro group. tsijournals.com The methyl protons (C7-CH₃) would appear as a singlet in the upfield region (δ 2.5-2.8 ppm). nih.gov The proton at position 8 (H-8) is expected to be a singlet, while the protons at positions 3, 4, and 5 would exhibit doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule possesses 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected in the spectrum. The chemical shifts are influenced by the attached functional groups. The carbon atom attached to the chlorine (C-2) and the nitro group (C-6) would be significantly affected. tsijournals.com Data from related structures suggest that carbons in the nitro-substituted ring appear between δ 123-150 ppm, while the methyl carbon appears around δ 25 ppm. nih.gov The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between CH, CH₂, and CH₃ groups.
2D-NMR Techniques: To unambiguously assign all signals, 2D-NMR experiments are essential. ipb.pt
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, confirming the connectivity of adjacent protons, for instance, between H-3 and H-4, and H-4 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the placement of substituents, as it would show correlations between the methyl protons (C7-CH₃) and the C-6, C-7, and C-8 carbons, confirming the location of the methyl and nitro groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a prediction based on data from analogous compounds.
| Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| 2 | - | ~152 |
| 3 | ~7.6 (d) | ~125 |
| 4 | ~8.2 (d) | ~138 |
| 5 | ~8.8 (s) | ~124 |
| 6 | - | ~145 |
| 7 | - | ~135 |
| 7-CH₃ | ~2.8 (s) | ~25 |
| 8 | ~8.1 (s) | ~130 |
| 4a | - | ~149 |
| 8a | - | ~128 |
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including FT-IR and FT-Raman, is a powerful non-destructive technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would show distinct absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:
N-O Stretching: The nitro group (–NO₂) is expected to exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1300–1370 cm⁻¹ region. spectrabase.com
C-Cl Stretching: The carbon-chlorine bond stretch typically appears as a strong band in the 600–800 cm⁻¹ range. nih.gov
Aromatic C=C and C=N Stretching: Multiple bands in the 1400–1650 cm⁻¹ region correspond to the stretching vibrations within the quinoline aromatic rings. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations and symmetric vibrations, such as the symmetric N-O stretch of the nitro group, often produce strong signals in the Raman spectrum. mdpi.com The C-Cl stretch is also typically Raman active.
Table 2: Predicted Vibrational Frequencies for this compound This table is a prediction based on general spectroscopic data for the functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850-2980 | Medium |
| C=C / C=N Ring Stretch | 1400-1650 | Medium-Strong |
| Asymmetric N-O Stretch (NO₂) | 1500-1560 | Strong |
| Symmetric N-O Stretch (NO₂) | 1300-1370 | Strong |
| C-H Bending | 750-900 | Strong |
| C-Cl Stretch | 600-800 | Strong |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Determination and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for unambiguously determining the elemental formula of this compound. The compound has a molecular formula of C₁₀H₇ClN₂O₂. HRMS can measure the mass of the molecular ion with very high precision (typically to four or five decimal places), which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for C₁₀H₇³⁵ClN₂O₂ is 222.0196 Da. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), HRMS would show two peaks for the molecular ion: one for [M]⁺ at m/z 222.0196 and another for [M+2]⁺ at m/z 224.0167, with a relative intensity ratio of approximately 3:1. miamioh.eduwhitman.edu This pattern is a definitive indicator of the presence of a single chlorine atom.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample and analyzing its fragmentation pattern. The sample is first vaporized and separated on a GC column, and the eluted components are then ionized and detected by the mass spectrometer. The retention time from the GC provides a measure of purity, while the mass spectrum helps in identifying the compound and any impurities. The electron ionization (EI) mass spectrum would show the molecular ion peak and various fragment ions resulting from the cleavage of the parent molecule. nih.gov Expected fragmentation pathways for this compound include the loss of the nitro group (–NO₂, 46 Da), loss of a chlorine radical (–Cl, 35/37 Da), and cleavage of the methyl group (–CH₃, 15 Da). nih.govnist.gov
Table 3: Predicted HRMS and Major GC-MS Fragments for this compound
| Ion/Fragment | Formula | Predicted m/z (for ³⁵Cl) | Notes |
|---|---|---|---|
| [M]⁺ | [C₁₀H₇ClN₂O₂]⁺ | 222.02 | Molecular Ion |
| [M+2]⁺ | [C₁₀H₇³⁷ClN₂O₂]⁺ | 224.02 | Chlorine Isotope Peak (~33% of M⁺) |
| [M-NO₂]⁺ | [C₁₀H₇ClN]⁺ | 176.03 | Loss of nitro group |
| [M-Cl]⁺ | [C₁₀H₇N₂O₂]⁺ | 187.05 | Loss of chlorine radical |
| [M-CH₃]⁺ | [C₉H₄ClN₂O₂]⁺ | 206.99 | Loss of methyl radical |
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its structural formula and isomerism. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. nih.gov This would confirm the substitution pattern on the quinoline ring, definitively placing the chloro group at position 2, the nitro group at position 6, and the methyl group at position 7. cambridge.org Furthermore, the analysis can reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. eurjchem.com
Electronic Absorption Spectroscopy (UV-Vis) for Insights into Electronic Structure and Conjugation
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. google.com The absorption of UV-Vis light promotes electrons from a ground electronic state to a higher energy excited state.
In-Depth Computational Analysis of this compound Remains a Field for Future Research
A comprehensive review of publicly available scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on the chemical compound this compound. While extensive research employing sophisticated computational methods exists for a wide array of quinoline derivatives, this particular substituted quinoline has not yet been the subject of detailed investigation according to the specific analytical framework requested.
Computational chemistry provides powerful tools to elucidate the properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) analysis are routinely used to understand the electronic structure, predict reactive sites, and rationalize the behavior of chemical compounds. However, the application of these specific techniques to this compound has not been documented in the accessible scientific record.
Similarly, more advanced computational explorations, including Molecular Dynamics (MD) simulations for conformational analysis and the computational mapping of reaction mechanisms with their associated energy barriers, have not been reported for this compound. The prediction of spectroscopic properties, such as UV-Vis spectra through Time-Dependent DFT (TD-DFT) or NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, also appears to be an area that is yet to be explored for this compound.
The lack of specific data for this compound means that a detailed article with research findings and data tables, as per the structured outline, cannot be generated at this time. The scientific community has laid a robust groundwork for such analyses through studies on related chloro-, methyl-, and nitro-substituted quinolines, but the unique electronic and steric contributions of this specific combination of substituents in this compound await dedicated computational investigation. Future research in this area would be necessary to provide the specific data points and analyses required.
Future Research Directions and Emerging Trends in 2 Chloro 7 Methyl 6 Nitroquinoline Chemistry
Development of Novel and Sustainable Synthetic Routes to Polysubstituted Quinolines
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.netnih.gov However, these methods often require harsh conditions, hazardous reagents, and can result in low yields, particularly for multi-substituted targets. Current and future research is increasingly directed towards greener and more efficient synthetic protocols.
A significant trend is the use of heterogeneous catalysts, which offer advantages like reusability, selectivity, and environmental compatibility. nih.gov For instance, various nanocatalysts have been successfully employed in Friedländer-type reactions to produce polysubstituted quinolines with high yields under milder conditions. nih.govtandfonline.com Research has demonstrated the efficacy of catalysts like nickel nanoparticles and cobalt-copper doped aerogels, which facilitate intramolecular cyclization and can be recycled for multiple runs. nih.govtandfonline.com Another sustainable approach involves the use of biocatalysts, such as malic acid, and solvent-free reaction conditions, which minimize environmental impact. tandfonline.com
Recent advancements also include the development of one-pot, multi-component reactions. These reactions, often catalyzed by simple and inexpensive metal salts like iron(III) chloride, allow for the assembly of complex quinoline structures from simple precursors in a single step, eliminating the need for isolating intermediates. tandfonline.com Transition-metal-free methods, such as the oxidative cycloisomerization of o-cinnamylanilines using potassium tert-butoxide, present an alternative pathway to 2-aryl-4-substituted quinolines with good to excellent yields. acs.org
| Catalyst System | Reaction Type | Key Advantages | Yield Range (%) | Reference |
| Montmorillonite K-10, Zeolite, NC-SZ | Friedländer Condensation | Green solvent (ethanol), mild conditions | 70-93 | tandfonline.com |
| SiO₂-Pr-SO₃H | Microwave-assisted Friedländer | Solvent-free, recyclable catalyst | 22-93 | tandfonline.com |
| Co(0) and Cu(0) doped aerogels | Friedländer Reaction | Solvent-free, reusable, mild temperature (50°C) | 90-97 | tandfonline.com |
| Iron(III) chloride [FeCl₃] | Three-component reaction | Solvent-free, simple catalyst | Good | tandfonline.com |
| Nickel Nanocatalyst | Friedländer Annulation | Solvent-free, reusable (up to 5 cycles) | Fair | nih.gov |
| KOtBu/DMSO | Oxidative Cycloisomerization | Transition-metal-free, room temperature | Good to Excellent | acs.org |
Exploration of Unconventional Reactivity Pathways for Functional Group Interconversions
Beyond novel synthetic routes to the quinoline core, future research will heavily invest in unconventional methods for its functionalization. The ability to selectively introduce or modify functional groups on a pre-formed, multi-substituted quinoline ring like 2-Chloro-7-methyl-6-nitroquinoline is crucial for creating diverse molecular libraries for drug discovery and materials science. sciencedaily.com
One emerging area is the use of photochemistry. An innovative strategy utilizes a light-sensitive borate (B1201080) intermediate to achieve dearomative photocycloadditions on the pyridine-side of the quinoline ring, a transformation that has been historically challenging. sciencedaily.com This catalyst-free method allows for the transformation of inexpensive, multi-substituted quinolines into complex 2D/3D fused frameworks, opening access to previously elusive organoboron compounds. sciencedaily.com
Another promising avenue is the use of electrophilic activation strategies. For example, the reaction of α-arylhydrazono-β-oxoamides with reagents like triflic anhydride (B1165640) can be chemoselectively controlled to produce either 4-aminocinnolines at room temperature or fused quinolino[3,2-c]cinnolines under reflux conditions. acs.org This demonstrates how specific reagent systems can be tuned to achieve different, complex cyclization outcomes from a common precursor, a strategy that could be adapted for intricate modifications of the quinoline scaffold. acs.org These advanced methods provide powerful tools for functional group interconversions that are not achievable through classical approaches.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of continuous flow chemistry and automated systems represents a paradigm shift in the synthesis of complex molecules, including polysubstituted quinolines. syrris.comnumberanalytics.com Flow chemistry offers numerous advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters (temperature, pressure, mixing), improved scalability, and reduced waste. syrris.comnumberanalytics.comresearchgate.net
Automated flow synthesis platforms enable chemists to perform sequential reactions and integrate downstream processes like purification and analysis, significantly reducing manual labor and accelerating discovery timelines. syrris.comresearchgate.net This approach is particularly well-suited for library generation in medicinal chemistry, as it allows for the rapid synthesis and optimization of diverse compound series. syrris.com For instance, continuous flow processes have been developed for classic quinoline syntheses like the Doebner-Miller and Skraup reactions, as well as for modern photochemical transformations. researchgate.netvapourtec.com A continuous flow manufacturing process was able to reduce the time for an amide condensation step to just 70 seconds at room temperature. researchgate.net
| Synthesis | Method | Key Findings | Reference |
| Lobeglitazone (thiazolidinedione drug) | Batch to Flow Transposition | A continuous flow approach was successfully developed from a traditional batch process, aiming to improve reaction performance and enable industrial-scale synthesis. | researchgate.net |
| Polysubstituted Quinolines | Automated Flow Synthesis | Enables serial chemistries and integration with downstream processes, reducing work-up steps and allowing direct scaling without re-optimization. | syrris.com |
| Tetrahydroquinolines | Telescoped Flow Process | A continuous photochemical process was coupled with a hydrogenation reaction to produce various substituted quinolines and tetrahydroquinolines with high throughput (>1 g/hour ). | vapourtec.com |
Advanced Computational Modeling of Complex Reaction Systems Involving Multi-Substituted Quinolines
As the complexity of target molecules like this compound increases, so does the need for powerful predictive tools. Advanced computational modeling is becoming an indispensable part of modern chemical research, offering deep insights into reaction mechanisms, molecular properties, and biological activity.
Techniques such as 2D/3D-Quantitative Structure-Activity Relationship (QSAR) modeling are used to develop predictive models for the biological activity of quinoline derivatives. nih.gov By analyzing a database of compounds with known activities, these models can identify key structural features that favor a desired biological effect, thereby guiding the design of more potent analogues. nih.gov For example, a QSAR study on quinolines active against P. falciparum identified that bulky substituents at position 2 and a halogen at position 7 of the quinoline core enhance inhibitory activity. nih.gov
Furthermore, molecular docking and simulation software are employed to visualize and understand the interactions between multi-substituted quinolines and their biological targets. nih.gov For instance, computer-based binding simulations using software like Biovia Discovery Studio have been used to model how substituted quinolines act as allosteric inhibitors of HIV-1 integrase. nih.gov These computational methods not only rationalize observed structure-activity relationships but also reduce the time and cost associated with drug development by prioritizing the synthesis of the most promising lead compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-7-methyl-6-nitroquinoline, and how can structural identity be confirmed post-synthesis?
- Methodological Answer : Synthesis typically involves nitration and halogenation of a pre-functionalized quinoline scaffold. For example, nitration at the 6-position followed by chlorination at the 2-position and methylation at the 7-position. Post-synthesis, confirm identity via H/C NMR (to verify substituent positions), high-resolution mass spectrometry (HRMS), and HPLC for purity (>95%) . For novel derivatives, X-ray crystallography (as in ) provides definitive structural proof .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Thermal behavior : Use differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Q. What spectroscopic techniques are critical for verifying substituent positions in this compound?
- Methodological Answer :
- NMR : H NMR coupling patterns (e.g., aromatic protons) and C shifts differentiate nitro, chloro, and methyl groups .
- IR spectroscopy : Confirm nitro (1520–1350 cm) and C-Cl (750–550 cm) stretches .
- Mass spectrometry : Isotopic patterns for Cl (M+2 peak) and molecular ion consistency with theoretical mass .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under varying reaction conditions?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., FeCl) or Pd catalysts for regioselective nitration .
- Temperature control : Lower temperatures (0–5°C) may reduce side reactions during chlorination .
- Solvent optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance nitro group reactivity .
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Cell-line specificity : Test across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-type-dependent effects .
- Mechanistic studies : Use molecular docking to assess binding affinity to target proteins (e.g., DNA gyrase for antimicrobial activity) .
Q. How can regioselective functionalization of the quinoline core be achieved for derivative synthesis?
- Methodological Answer :
- Directing groups : Introduce temporary groups (e.g., methoxy at C-7) to steer nitration or chlorination to desired positions .
- Protection-deprotection : Use Boc or Fmoc groups to block reactive sites during synthesis .
- Microwave-assisted synthesis : Enhances regioselectivity and reduces reaction time for nitro group installation .
Q. What experimental approaches mitigate instability of this compound in aqueous media?
- Methodological Answer :
- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis .
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while minimizing degradation .
- Stabilizer additives : Include antioxidants (e.g., BHT) in storage buffers .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
